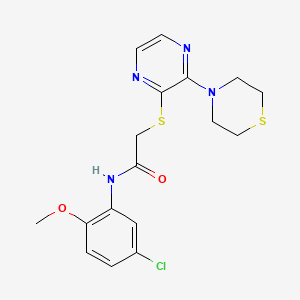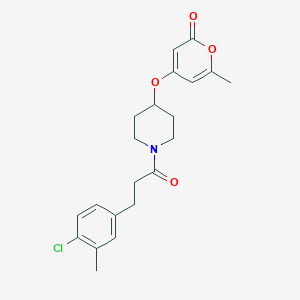
1-(4-(Trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C7H9ClF3N3. It has a molecular weight of 227.61 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C7H9ClF3N3. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.61 . Other physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Structural Characterization
1-(4-(Trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride and its derivatives have been extensively studied in the field of organic chemistry, particularly focusing on their synthesis and structural characterization. For instance, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products were designed and structurally characterized, indicating their potential medical applications. These compounds were synthesized from readily available compounds, with an aim to modify their lipophilicity for improved transport through cell wall barriers. This study also included in vitro anti-cancer activity assessments, revealing promising potency for certain derivatives (Maftei et al., 2016).
Antioxidant Properties
In the pharmaceutical domain, the pyrimidine nucleus, a key component of these compounds, is known for its wide spectrum of biological activities. A series of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes were synthesized, and their antioxidant properties were evaluated through various in vitro test systems. The study found that the antioxidant activity of these compounds was significantly influenced by the alkyl fragment attached to 2-(pyrimidin-2-yl)ethanol, with certain fragments leading to increased antioxidant activity (Rani et al., 2012).
Synthesis of Trifluoromethylated Analogues
Moreover, the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid was reported, showcasing the potential of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones in reacting with trimethylsilyl cyanide to produce Michael-like 1,4-conjugate hydrocyanation adducts. These adducts were used to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters in both racemic and enantiopure forms, indicating the utility of these compounds in developing novel chemical entities (Sukach et al., 2015).
DNA Binding and Nuclease Activity
The compounds also show potential in biochemistry and molecular biology, as indicated by a study on Cu(II) complexes of tridentate ligands, which demonstrated significant DNA binding propensity and nuclease activity. These complexes were synthesized and characterized, revealing their potential in affecting the structure and function of DNA, which could be significant for therapeutic applications (Kumar et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-4(11)6-12-3-2-5(13-6)7(8,9)10;/h2-4H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYILNSEVXDVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635122.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B2635123.png)
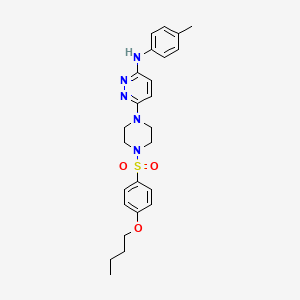
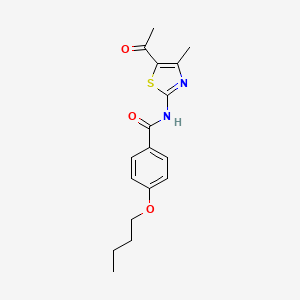
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2635127.png)
![N'-[(1E)-(3-phenoxyphenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2635128.png)
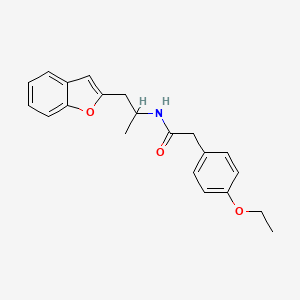
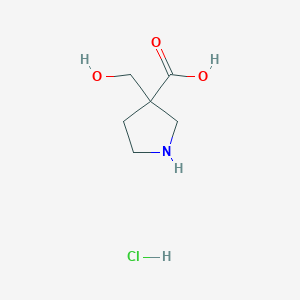
![(Z)-methyl 2-(1-(3-((3-isobutyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2635132.png)

